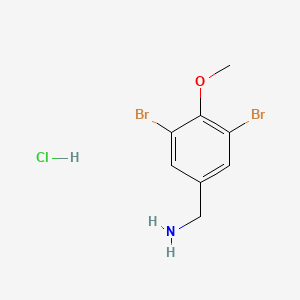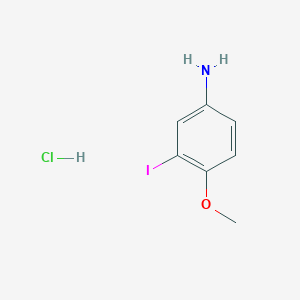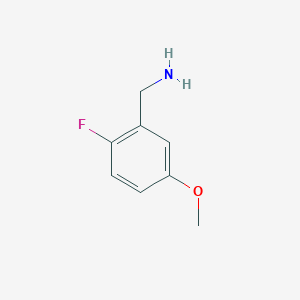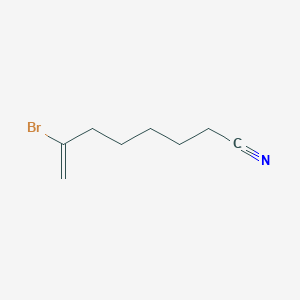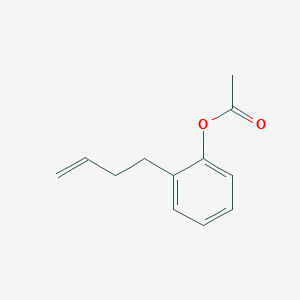
4-(2-Acetoxyphenyl)-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Polymer Synthesis and Properties
4-(2-Acetoxyphenyl)-1-butene has been utilized in the synthesis of new conjugated polymers and polyradicals with significant spin concentration, such as in the creation of Poly(3-phenylgalvinoxylthiophene). This polymer, characterized by a quinoid chromophore, exhibits reversible color changes attributed to its anion and radical forms. It has been shown to possess notable electrical conductivity and paramagnetic properties, making it an intriguing subject for materials science and electronics research (Miyasaka, Yamazaki, & Nishide, 2001). Another polymer, Poly[3-(3',5'-di-tert-butyl-4'-acetoxyphenyl)thiophene], also synthesized via oxidative polymerization, exhibits extended π-conjugation and independently reversible redox of the phenolate and thiophene residue under alkaline conditions, signifying its potential for diverse applications (Miyasaka, Yamazaki, Tsuchida, & Nishide, 2000).
Reaction Mechanisms and Synthesis Pathways
The compound has been instrumental in understanding the solvolysis reactions and nucleophilic addition mechanisms, such as the conversion of 2-methoxy-2-phenyl-3-butene to various products, shedding light on the dynamics of tertiary allylic carbocations in solvolysis reactions. This research offers crucial insights into the reaction pathways and intermediate states, pivotal for synthetic chemistry (Jia, Ottosson, Zeng, & Thibblin, 2002).
Organic Synthesis and Catalysis
Research into the hydroformylation of 1,4-diacetoxy-2-butene has highlighted the synthesis of significant industrial compounds such as 1,4-diacetoxy-2-formyl butane, a key intermediate for Vitamin A synthesis. Studies have delved into optimizing catalytic systems to enhance selectivity and yield, emphasizing the compound's role in facilitating complex industrial chemical reactions (Chansarkar, Kelkar, & Chaudhari, 2007).
Materials Science and Engineering
The chemical has been used in the synthesis of advanced materials with tailored properties. For instance, its role in generating bis(acetoxy)-terminated telechelic poly(butadiene) through ring-opening metathesis polymerization opens up pathways for creating polymers with controlled molecular weights and microstructures, essential for material engineering and nanotechnology (Bielawski, Scherman, & Grubbs, 2001).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 4-(2-Acetoxyphenyl)-1-butene are the prostaglandin cyclooxygenases-1 (COX-1) and COX-2 . These enzymes play a crucial role in the inflammatory response, and their inhibition results in anti-inflammatory effects .
Mode of Action
4-(2-Acetoxyphenyl)-1-butene interacts with its targets through acetylation . In addition, acetylation of COX-2 allows for the generation of 15-®HETE and subsequent formation of “aspirin-triggered lipoxin” (ATL) by interaction with white cell lipoxygenases .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway by inhibiting the COX enzymes . This results in reduced production of prostaglandins, which are key mediators of inflammation and pain. The inhibition of COX-2 also leads to the production of ATL, which has anti-inflammatory properties .
Pharmacokinetics
It’s known that similar compounds, such as acetylsalicylic acid (aspirin), are rapidly hydrolyzed into inactive acetate and salicylate by aspirin “esterases,” preferentially in the intestinal epithelium, liver, and blood . The half-life of unmetabolized aspirin in blood is 20–30 min .
Result of Action
The molecular and cellular effects of 4-(2-Acetoxyphenyl)-1-butene’s action include reduced inflammation and pain due to decreased prostaglandin production . Additionally, the generation of ATL contributes to the anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of 4-(2-Acetoxyphenyl)-1-butene can be influenced by various environmental factors. For instance, the compound’s stability might be affected by air and moisture . Furthermore, the compound’s action and efficacy can be influenced by the physiological environment, such as the presence of other compounds or variations in pH.
Propriétés
IUPAC Name |
(2-but-3-enylphenyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-4-7-11-8-5-6-9-12(11)14-10(2)13/h3,5-6,8-9H,1,4,7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLAZUMDGXZFRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641186 |
Source


|
| Record name | 2-(But-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Acetoxyphenyl)-1-butene | |
CAS RN |
890097-68-4 |
Source


|
| Record name | 2-(But-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1323542.png)
![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)



